Product packaging for 1H-Pyrazolo[3,4-d]pyridazine(Cat. No.:CAS No. 189686-80-4)

1H-Pyrazolo[3,4-d]pyridazine

Cat. No.: B13002725
CAS No.: 189686-80-4
M. Wt: 120.11 g/mol
InChI Key: RDNNZYOQZGCDBE-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyridazine is a fused heterocyclic compound of significant interest in medicinal and organic chemistry research. It serves as a versatile scaffold for the development of novel bioactive molecules. Compounds based on this and structurally related cores, such as pyrazolo[3,4-d]pyrimidines, have been extensively studied and reported to exhibit a broad spectrum of biological activities . Research highlights the potential of these fused pyrazole systems in antimicrobial applications, showing activity against various bacterial and fungal species . The synthetic versatility of the pyrazolo[3,4-d]pyridazine core allows for functionalization using various methods, including photochemical cyclization, to access a diverse array of derivatives for structure-activity relationship (SAR) studies . This makes it a valuable building block for researchers developing new therapeutic agents and probing biochemical pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle the compound with appropriate care and adhere to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B13002725 1H-Pyrazolo[3,4-d]pyridazine CAS No. 189686-80-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189686-80-4

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

2H-pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)3-7-6-1/h1-3H,(H,8,9)

InChI Key

RDNNZYOQZGCDBE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=CC2=NN1

Origin of Product

United States

Synthetic Methodologies for 1h Pyrazolo 3,4 D Pyridazine and Its Derivatives

Strategies for Constructing the Fused Pyrazolo[3,4-d]pyridazine Ring System

The construction of the 1H-pyrazolo[3,4-d]pyridazine ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions in this compound Synthesis

Cyclocondensation reactions are a cornerstone for the synthesis of the this compound scaffold. These reactions typically involve the formation of the pyridazine (B1198779) ring onto a pre-existing pyrazole (B372694) core. A common method involves the reaction of a pyrazole derivative containing two adjacent functional groups with a binucleophilic reagent like hydrazine (B178648).

For instance, 4-acetyl pyrazole derivatives can readily react with hydrazine to produce the this compound-7-one scaffold in high yields. acs.org This reaction proceeds through the condensation of hydrazine with the acetyl group, followed by an intramolecular cyclization. Similarly, aminopyrazolecarbonitriles undergo cyclocondensation with hydrazine to yield the corresponding pyrazolo[3,4-d]pyridazine derivatives. researchgate.net Another example is the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine or methylhydrazine, which leads to the formation of pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org

The reaction conditions for these cyclocondensations can vary, often requiring heating in a suitable solvent. The choice of reactants and conditions allows for the introduction of various substituents onto the final heterocyclic system.

Multicomponent Reaction Approaches for this compound Derivatives

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex heterocyclic systems like 1H-pyrazolo[3,4-d]pyridazines due to their efficiency and atom economy. researchgate.net These one-pot reactions combine three or more starting materials to form the final product, often with high yields and without the need to isolate intermediates.

While direct multicomponent syntheses specifically targeting the this compound ring are less commonly reported than for its isomers, the principles of MCRs are widely applied in the broader field of pyrazole-fused heterocycles. longdom.orgresearchgate.net For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl has been used to synthesize pyrazole derivatives, which can serve as precursors for further elaboration into fused systems. longdom.orgpreprints.org A pseudo-six-component synthesis of tetrahydrodipyrazolopyridines has also been reported, highlighting the power of MCRs in generating structural complexity. chemmethod.com

Regioselective Synthetic Pathways to this compound Scaffolds

Regioselectivity is a critical aspect of synthesizing substituted 1H-pyrazolo[3,4-d]pyridazines, as the orientation of substituents can significantly impact the molecule's biological activity. Several strategies have been developed to control the regiochemical outcome of the cyclization reactions.

One approach involves the use of precursors with well-defined functional groups that direct the cyclization in a specific manner. For example, the reaction of bis(enaminones) with nitrileimines leads to the regioselective synthesis of bis(pyrazoles), which can then be condensed with hydrazine hydrate (B1144303) to yield bis(pyrazolo[3,4-d]pyridazines). researchgate.net Another strategy involves the careful choice of reaction conditions and catalysts. For instance, microwave-assisted generation of in situ nitrilimines and their regioselective 1,3-dipolar cycloaddition with enaminones, catalyzed by Mg-Al hydrotalcite, produces pyrazole derivatives with high regioselectivity. researchgate.net

The synthesis of 2H-pyrazolo[3,4-d]pyridazine 5,6-dioxides has been achieved through a regioselective [3 + 2] cycloaddition of 4-azidofuroxans to 1-dimethylamino-2-nitroethylene (B45285) under p-TSA catalysis. researchgate.net

Catalytic Protocols in this compound Chemical Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of 1H-pyrazolo[3,4-d]pyridazines is no exception. Catalysts can enhance reaction rates, improve yields, and promote regioselectivity under milder conditions.

Heteropolyacids, such as H3PMo12O40 and H14[NaP5W29MoO110], have been employed as catalysts for the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, a related class of compounds. researchgate.net The use of a nano-sized Preyssler catalyst has been shown to give even higher yields due to the increased surface area. researchgate.net

Metal-based catalysts are also utilized. For instance, a Pd@Chitosan catalyst has been used for the C-H arylation of benzothiazole, demonstrating the potential of such catalysts in the functionalization of heterocyclic systems. researchgate.net In the context of related pyrazolopyridines, L-proline has been investigated as a catalyst for multicomponent reactions. mdpi.com The use of zinc-based Schiff base complexes has also been reported for the synthesis of tetrahydro-dipyrazolopyridines. chemmethod.com

Precursor Chemistry and Key Intermediate Compounds for this compound Formation

The synthesis of the this compound core relies on the availability of suitably functionalized precursors and key intermediates. Pyrazole derivatives are the most common starting points for the construction of this fused heterocyclic system.

A widely used precursor is a pyrazole with functional groups at the 3 and 4 positions, which can undergo cyclization with a C1 or N-N synthon. For example, 4-acetyl-1H-pyrazoles are key intermediates that react with hydrazine to form the pyridazinone ring. acs.org Similarly, 5-amino-1H-pyrazole-4-carbonitriles serve as precursors that cyclize with hydrazine to yield aminopyrazolo[3,4-d]pyridazines. researchgate.net

Another important class of precursors are pyrazole-4-carbaldehydes. semanticscholar.org These can be converted into a variety of fused heterocyclic systems. For instance, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates react with hydrazine to form pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org

The synthesis of these pyrazole precursors often involves multi-step sequences. For example, the Japp-Klingemann reaction can be used to form arylhydrazones, which are then condensed with dicarbonyl compounds to create the pyrazole ring. acs.org

Diversification Strategies via Post-Cyclization Modifications of the this compound Core

Once the this compound scaffold is constructed, further diversification can be achieved through post-cyclization modifications. These reactions allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships.

A common strategy involves nucleophilic substitution reactions. For example, the NH group of the pyridazine ring can be alkylated or arylated. Compound 7, a pyrazolo[3,4-d]pyridazine-7-one, can be reacted with 3-nitrobenzyl bromide in a nucleophilic substitution reaction to introduce a benzyl (B1604629) group at the N6 position. acs.org

Another approach is the modification of existing substituents. For instance, a nitro group on a phenyl substituent can be reduced to an amino group using reagents like tin(II) chloride. acs.org This amino group can then be further functionalized.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for post-cyclization modifications, although specific examples for the this compound core are less prevalent in the provided search results compared to its isomers like pyrazolo[3,4-b]pyridines. nih.gov

The following table provides examples of synthetic methods for this compound and its derivatives:

Starting Material(s)Reagent(s)ProductReference(s)
4-Acetyl pyrazoleHydrazineThis compound-7-one acs.org
5-Amino-1H-pyrazole-4-carbonitrileHydrazineAminopyrazolo[3,4-d]pyridazine researchgate.net
Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylateHydrazine/MethylhydrazinePyrazolo[3,4-d]pyridazin-4-one semanticscholar.org
Bis(enaminone)Nitrileimine, then Hydrazine hydrateBis(pyrazolo[3,4-d]pyridazine) researchgate.net
Pyrazolo[3,4-d]pyridazine-7-one3-Nitrobenzyl bromideN6-substituted pyrazolo[3,4-d]pyridazine-7-one acs.org

Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 D Pyridazine Derivatives

Rational Design Principles for 1H-Pyrazolo[3,4-d]pyridazine Ligands

The design of potent ligands based on the this compound scaffold is often guided by established pharmacophore models for specific biological targets, such as protein kinases. tandfonline.com The core scaffold itself is designed to mimic the adenine (B156593) base of ATP, enabling it to fit into the ATP-binding pocket of kinases. tandfonline.com The nitrogen atoms of the pyrazole (B372694) and pyridazine (B1198779) rings act as key hydrogen bond donors and acceptors, interacting with the hinge region of the kinase domain. nih.gov

Rational design strategies often involve a multi-pronged approach:

Scaffold Hopping and Bioisosteric Replacement: The this compound core is frequently used as a bioisosteric replacement for other heterocyclic systems known to exhibit kinase inhibitory activity. nih.gov This approach aims to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Structure-Based Drug Design (SBDD): When the crystal structure of the target protein is available, SBDD plays a pivotal role. Molecular docking studies are used to predict the binding modes of designed ligands within the active site, guiding the placement of substituents to maximize favorable interactions and minimize steric clashes. semanticscholar.org For instance, a structure-based design approach was successfully used to develop a new class of highly selective inhibitors of cyclin-dependent kinases (CDK) based on the related pyrazolo[3,4-d]pyrimidine scaffold. semanticscholar.org

Ligand-Based Drug Design: In the absence of a target's crystal structure, ligand-based methods are employed. This can involve building a pharmacophore model based on known active compounds and then designing novel molecules that fit this model. nih.gov

A common strategy involves identifying key regions of the target's active site, such as the adenine-binding region, a hydrophobic region, and a ribose-binding pocket, and then designing substituents on the this compound core to occupy these pockets effectively. tandfonline.com For example, in the design of EGFR inhibitors, the 1H-pyrazolo[3,4-d]pyrimidine moiety was used to occupy the adenine region, while different substituted phenyl or aliphatic groups were positioned to interact with hydrophobic regions. tandfonline.com

Systematic Elucidation of Substituent Effects on Biological Potency and Selectivity

The biological activity of this compound derivatives can be finely tuned by the nature and position of various substituents on the bicyclic core.

The pyrazole portion of the scaffold offers key points for modification, primarily at the N1 position.

N1-Substitution: The N(1)-H of the pyrazole ring is often a crucial hydrogen bond donor, interacting with the hinge region of kinase active sites. nih.gov In many cases, methylation or substitution with larger alkyl or aryl groups at this position can lead to a significant or complete loss of activity, as it disrupts this critical hydrogen bond interaction. nih.govsemanticscholar.org However, this is not a universal rule. In the development of pan-RAF inhibitors based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold, N1-methylation surprisingly led to an increase in inhibitory activity against BRAFV600E. semanticscholar.org This was attributed to favorable hydrophobic interactions established by the methyl group. semanticscholar.org

C3-Substitution: The C3 position of the pyrazole ring is another site for modification. In studies on related pyrazolopyridine inhibitors of FGFR kinase, substituents at the C3-position had a significant impact on biological activity. nih.gov For instance, introducing a chlorine atom at the 2- or 3-position of a C3-phenyl ring reduced both enzymatic and cellular potencies. nih.gov Similarly, methoxy (B1213986) groups on the phenyl ring also caused a dramatic drop in potency. nih.gov

The pyridazine ring presents multiple positions for substitution, allowing for extensive SAR exploration to enhance potency and modulate physicochemical properties.

In a study focused on developing multikinase inhibitors targeting FLT3 and VEGFR2, a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, was optimized. acs.org Modifications were made to the urea (B33335) moiety attached to the pyridazine (in this case, a pyrimidine) ring. The introduction of a 4-chloro-3-(trifluoromethyl)phenyl group on the terminal urea resulted in a compound with significantly improved activity in both cellular and in vivo assays. acs.org

Another study on EGFR inhibitors explored various substituents at the 4-position of the related 1H-pyrazolo[3,4-d]pyrimidine scaffold. tandfonline.com It was found that introducing aliphatic amines like ethyl, propyl, and cyclohexyl groups at this position was detrimental to cytotoxic activity. tandfonline.com

The following table summarizes the SAR findings for a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents.

CompoundRIC50 A549 (μM)IC50 HCT-116 (μM)
7a Ethylamino>100>100
7b Propylamino>100>100
8 4-Methylanilino10.3222.43
9 Cyclohexylamino79.4385.11
10 4-Methoxyanilino9.7720.89
Data sourced from a study on 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. tandfonline.com

In the design of EGFR inhibitors, different linkers such as imino, hydrazone, and thiosemicarbazide (B42300) moieties were investigated. tandfonline.com The nature of the linker significantly influenced the anti-proliferative activities of the compounds. For example, a derivative with a hydrazone linker (compound 12b) showed the highest activity against A549 and HCT-116 cancer cell lines. tandfonline.com

Hydrophobic interactions are also a key driving force in ligand-target binding. In the development of pan-RAF inhibitors, a bisarylurea scaffold was attached to the 1H-pyrazolo[3,4-d]pyrimidine core. semanticscholar.org Optimization of the terminal phenyl ring of the urea moiety was a major focus to enhance kinase inhibitory activities through hydrophobic interactions. semanticscholar.org The most promising compound from this series featured a terminal phenyl ring that could effectively engage in these hydrophobic interactions within the kinase active site. semanticscholar.org

Pharmacophore Feature Optimization within the this compound Scaffold

Pharmacophore modeling is a powerful tool for understanding the key chemical features required for biological activity and for guiding the design of new, more potent compounds. A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional geometry.

For inhibitors based on the pyridazinone core, a related scaffold, pharmacophore models often reveal the presence of two hydrophobic regions and three hydrogen bond acceptors as crucial functional groups for activity. researchgate.net

In a study on Zika virus inhibitors based on a pyrazolo[3,4-d]pyridazine-7-one scaffold, a pharmacophore model was developed from the most active compound. acs.org This model was then used for virtual screening to identify new potential inhibitors that shared the same essential steric and electronic features required for binding to the target protease. acs.org The arrangement of these pharmacophoric features is essential to ensure optimal molecular interactions with the biological target. acs.org

The optimization of pharmacophore features within the this compound scaffold involves a cyclical process of design, synthesis, and biological testing. By systematically modifying the substituents and linkers, researchers can refine the pharmacophore model and progressively improve the potency and selectivity of the ligands.

Mechanistic Investigations and Biological Targets of 1h Pyrazolo 3,4 D Pyridazine Derivatives

Kinase Inhibition by 1H-Pyrazolo[3,4-d]pyridazine Derivatives

Derivatives of this compound have been extensively investigated as potent inhibitors of a variety of protein kinases. Their efficacy stems from their ability to mimic the purine (B94841) core of ATP, enabling them to compete for and occupy the ATP-binding pocket of these enzymes. This competitive inhibition mechanism effectively blocks the phosphorylation of substrate proteins, thereby disrupting the downstream signaling cascades that are often dysregulated in diseases such as cancer.

The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of adenine (B156593), the nitrogenous base in ATP. nih.gov This structural mimicry is the cornerstone of its function as a kinase inhibitor. The pyrazolopyrimidine bicycle can effectively fit into the adenine-binding pocket of a kinase's catalytic domain. nih.gov This scaffold retains the key hydrogen bonding interactions that are characteristic of ATP binding. documentsdelivered.com

The design of these inhibitors often involves strategic modifications at various positions of the 1H-pyrazolo[3,4-d]pyrimidine scaffold to enhance binding affinity and selectivity for the target kinase. These modifications are intended to occupy different hydrophobic regions within the ATP-binding site, further stabilizing the inhibitor-kinase complex. nih.gov For instance, a flat heteroaromatic ring system can occupy the adenine binding region, while substituted phenyl or aliphatic groups can be introduced to fit into adjacent hydrophobic pockets. nih.govtandfonline.com The nature of the linker between the pyrazolopyrimidine core and these hydrophobic moieties is also crucial for optimizing the inhibitory activity. nih.gov By acting as ATP-competitive inhibitors, these compounds effectively block the transfer of a phosphate (B84403) group from ATP to the kinase's substrate, thereby inhibiting its catalytic function.

Researchers have successfully targeted several key kinases implicated in cancer and other diseases by designing specific this compound derivatives. The following subsections detail the inhibitory profiles of these compounds against specific kinase targets.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. nih.gov A number of 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and identified as potent EGFR inhibitors. nih.govnih.gov

These compounds are designed to fit into the ATP-binding site of the EGFR kinase domain, competing with endogenous ATP. nih.gov Some derivatives have shown significant inhibitory activity against both wild-type EGFR (EGFRWT) and its mutated forms, such as EGFRT790M, which is a common mechanism of resistance to first-generation EGFR inhibitors. nih.gov For example, one study reported a derivative, compound 12b , with an IC₅₀ value of 0.016 µM against EGFRWT and 0.236 µM against the resistant EGFRT790M mutant. nih.govacs.org The development of such dual inhibitors is a significant step towards overcoming acquired resistance in cancer therapy.

Table 1: Inhibitory Activity of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR

CompoundTargetIC₅₀ (µM)Reference
8 EGFRWT0.089 acs.org
10 EGFRWT0.076 acs.org
12a EGFRWT0.045 acs.org
12b EGFRWT0.016 nih.govacs.org
12b EGFRT790M0.236 nih.govacs.org

FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are two other important receptor tyrosine kinases involved in cancer pathogenesis. FLT3 mutations are prevalent in acute myeloid leukemia (AML), while VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.gov

A notable 1H-pyrazolo[3,4-d]pyrimidine derivative, CHMFL-FLT3-122 , has been discovered as a potent and orally available inhibitor of FLT3 kinase, with an IC₅₀ of 40 nM. nih.gov This compound has demonstrated significant anti-proliferative activity in FLT3-ITD positive AML cell lines. nih.gov

Furthermore, research has led to the development of multi-kinase inhibitors from the 1H-pyrazolo[3,4-d]pyrimidine class that target both FLT3 and VEGFR2. nih.gov One such compound, 33 , was identified through structural optimization and showed potent inhibition of both kinases. acs.orgnih.gov This dual-targeting approach is a promising strategy to combat cancer through both direct anti-proliferative and anti-angiogenic mechanisms. nih.gov Other derivatives have also been synthesized and evaluated as dual inhibitors of BRAFV600E and VEGFR-2. nih.gov

Table 2: Inhibitory Profile of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives against FLT3 and VEGFR2

CompoundTarget(s)IC₅₀ (nM)Reference
CHMFL-FLT3-122 FLT340 nih.gov
Compound 33 FLT3 / VEGFR2Potent (specific values not detailed in abstract) acs.orgnih.gov
Compound 9u VEGFR-2Comparable to Sorafenib nih.gov
Compound 10k VEGFR-2- nih.gov
Compound 12b VEGFR-263 documentsdelivered.com

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in the innate immune response and has also been implicated in oncogenesis. Despite extensive research into pyrazolo-based kinase inhibitors, a review of the current scientific literature did not yield specific studies on the inhibition of the TBK1 pathway by derivatives of the this compound scaffold. Research in this area has focused on other isomeric scaffolds, such as 1H-pyrazolo[3,4-b]pyridines.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of various CDKs, particularly CDK2. documentsdelivered.com

These derivatives act as ATP-competitive inhibitors, binding to the ATP pocket of CDKs and preventing the phosphorylation of key substrates required for cell cycle progression. documentsdelivered.com For instance, several novel pyrazolo[3,4-d]pyrimidine and related fused heterocyclic derivatives have been synthesized and shown to have significant inhibitory activity against CDK2/cyclin A. documentsdelivered.com Molecular docking studies have further elucidated the binding modes of these compounds within the CDK2 active site, confirming their mechanism of action. documentsdelivered.com

Table 3: Examples of 1H-Pyrazolo[3,4-d]pyrimidine and Related Derivatives as CDK Inhibitors

Compound ClassTargetActivityReference
Pyrazolo[3,4-d]pyrimidine derivativesCDK2/cyclin ASignificant Inhibition documentsdelivered.com
Pyrazolo[4,3-e] acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine derivativesCDK2/cyclin ASignificant Inhibition documentsdelivered.com

Specific Kinase Targets and Their Inhibitory Profiles

Exploration of Dual and Multi-Kinase Inhibitors

The this compound scaffold has been investigated as a core structure for the development of kinase inhibitors, with a particular focus on targeting Fibroblast Growth Factor Receptors (FGFRs). nih.gov FGFRs have emerged as significant targets in anticancer therapy, and derivatives of this scaffold have shown promise in this area. nih.gov

In a study focused on developing covalent FGFR inhibitors, a series of 1H-pyrazolo[3,4-d]pyridazinone derivatives were synthesized and evaluated. nih.gov The research highlighted that the pyrazolo[3,4-d]pyridazinone moiety is crucial for maintaining inhibitory activity. nih.gov Molecular modeling suggested that this core structure is capable of forming three essential hydrogen bonds with amino acid residues (Ala564 and Glu562) in the hinge region of the FGFR1 kinase domain. nih.gov When the pyridazinone portion of the molecule was replaced with a pyridazine (B1198779) ring or a carbohydrazide (B1668358) group, a decrease in inhibitory activity against FGFR1 was observed, underscoring the structural importance of the pyridazinone scaffold for potent kinase interaction. nih.gov

Through systematic exploration of structure-activity relationships (SAR), researchers identified compound 10h from this series, which exhibited potent enzymatic activity against FGFR. nih.gov This compound also demonstrated remarkable inhibition of proliferation in various cancer cell lines where FGFR pathways are dysregulated and was shown to suppress the downstream FGFR signaling pathway in cellular models. nih.gov While this research provides a strong foundation for this compound derivatives as inhibitors of the FGFR family, the exploration into their potential as broad-spectrum dual or multi-kinase inhibitors is still an evolving area.

Antagonistic Activities Beyond Kinase Inhibition

Beyond their role as kinase inhibitors, derivatives of the this compound scaffold have demonstrated a range of other significant biological activities, including potent antimicrobial and antiviral efficacy, as well as interactions with other important physiological targets like G protein-coupled receptors.

The this compound nucleus is a recognized pharmacophore that imparts significant antimicrobial properties. nih.govresearchgate.net Studies have shown that compounds featuring this scaffold possess a diversity of pharmacological actions, including notable antibacterial and antifungal activities. nih.govresearchgate.netnih.gov

Several novel pyrazolo[3,4-d]pyridazine derivatives have been synthesized and tested for their antimicrobial efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov In this research, specific derivatives, namely compounds 7e and 7f , were identified as having the highest antimicrobial activities. nih.gov These compounds exhibited potent effects with minimum inhibitory concentrations (MICs) ranging from 0.31 to less than 0.0024 mg/ml, indicating strong growth inhibition of the tested microorganisms. nih.govnih.gov The development of Zika virus inhibitors has also originated from lead compounds possessing a pyrazolo[3,4-d]pyridazine-7-one scaffold that was initially recognized for its antimicrobial properties. researchgate.net

While the antimicrobial efficacy is well-documented, the precise mechanism of action for these specific derivatives has not been fully elucidated in the reviewed literature. For the related pyrazolo[3,4-d]pyrimidine scaffold, it has been suggested that antibacterial effects may arise from the inhibition of bacterial serine/threonine kinases, which share structural homology with eukaryotic protein kinases. This inhibition could increase stress on the bacterial cell wall, making the bacteria more susceptible to other agents. However, further investigation is required to determine if this compound derivatives share this or other mechanisms for their antimicrobial effects.

Derivatives of the this compound scaffold have been identified as potent inhibitors of the Zika virus (ZIKV), a flavivirus of significant global health concern. researchgate.netnih.gov Research efforts have repurposed antimicrobial lead compounds based on a pyrazolo[3,4-d]pyridazine-7-one core to develop novel anti-ZIKV agents. researchgate.netnih.gov

In a key study, sixteen derivatives were synthesized and evaluated for their ability to inhibit ZIKV infection in a cell-based assay. researchgate.netnih.gov Five of these compounds demonstrated significant ZIKV inhibition, and one derivative, compound 9b , emerged as the most promising candidate. nih.gov It displayed the best anti-ZIKV activity with a half-maximal effective concentration (EC₅₀) of 25.6 μM and a selectivity index (SI) of 22.4. researchgate.netnih.gov

The proposed mechanism for this antiviral activity centers on the inhibition of the ZIKV NS2B-NS3 protease, an enzyme essential for viral replication. researchgate.netnih.gov Molecular docking studies suggest that compound 9b acts as a noncompetitive inhibitor. nih.gov It is predicted to bind strongly to a site distinct from the active site, interacting with five key amino acid residues: His51, Asp75, Ser135, Ala132, and Tyr161. nih.gov This interaction is thought to induce a conformational change in the protease, thereby inhibiting its function and disrupting the viral life cycle. nih.gov

The table below summarizes the in vitro anti-ZIKV activity for selected this compound-7-one derivatives.

CompoundCC₅₀ (μM)EC₅₀ (μM)SI (CC₅₀/EC₅₀)
9b 572.425.622.4
10b 432.745.49.5
12 413.589.24.6
17a 465.354.38.6
19a 478.251.79.3
MPA (Control) >1002.6>38.5
CC₅₀: 50% cytotoxic concentration in Vero cells. EC₅₀: 50% effective concentration against ZIKV strain MR766. SI: Selectivity Index. MPA: Mycophenolic acid (positive control).

Beyond kinase inhibition and antimicrobial actions, the this compound scaffold has been successfully utilized to develop potent antagonists for adenosine (B11128) receptors, which are a class of G protein-coupled receptors (GPCRs). nih.gov These receptors, including the A1, A2A, A2B, and A3 subtypes, are involved in a wide array of physiological processes, and their modulation is a target for various therapeutic interventions. nih.gov

A study focused on the design and synthesis of 7-amino-pyrazolo[3,4-d]pyridazine derivatives led to the discovery of high-affinity dual antagonists for the human adenosine A1 receptor (A1R) and A3 receptor (A3R). nih.gov Specifically, compound 10b , which incorporates a 1-methyl group, a 3-phenyl group, and a 7-benzylamino substituent on the core scaffold, demonstrated high affinity for both receptors. nih.gov It displayed a binding affinity (Ki) of 21 nM for the A1R and 55 nM for the A3R. nih.gov Furthermore, this compound exhibited a prolonged residence time at these receptors, approximately 60 minutes for A1R and 73 minutes for A3R, a kinetic parameter that can be advantageous for sustained pharmacological effect. nih.gov

Molecular dynamics simulations provided insight into the structural basis for this activity. The positioning of the methyl group was found to be critical; the N1-methyl isomer (10b ) could form stable hydrogen bonding interactions within the orthosteric binding site of the receptors, particularly with residue N6.55. nih.gov In contrast, the corresponding N2-methyl isomer (15b ) showed no significant affinity, as the methyl group's placement was predicted to hinder these crucial interactions. nih.gov This work establishes the 7-amino-pyrazolo[3,4-d]pyridazine framework as a novel and promising scaffold for developing high-affinity adenosine receptor ligands. nih.gov

Computational and Theoretical Studies of 1h Pyrazolo 3,4 D Pyridazine Compounds

Molecular Docking Analyses for Predicting Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the interactions that govern biological activity.

In the context of 1H-Pyrazolo[3,4-d]pyridazine derivatives, molecular docking studies have been crucial in elucidating their binding modes with various protein targets. For instance, docking studies of 1H-pyrazolo[3,4-d]pyrimidine derivatives with Cyclin-Dependent Kinase 2 (CDK2) revealed significant binding through hydrogen bonds, as well as hydrophobic, pi, and van der Waals interactions, similar to known inhibitors. researchgate.net These studies predicted that the designed series would exhibit promising CDK2 inhibitory activity. researchgate.net

Similarly, in the pursuit of novel inhibitors for the Zika virus (ZIKV) NS2B-NS3 protease, molecular docking identified a pyrazolo[3,4-d]pyridazine-7-one derivative, compound 9b, as a potential noncompetitive inhibitor. nih.gov The docking analysis showed strong binding to key amino acids, including His51, Asp75, Ser135, Ala132, and Tyr161. nih.gov

Furthermore, molecular docking has been employed to understand the inhibitory activity of pyrazolo[3,4-d]pyridazine derivatives against acetylcholinesterase (AChE) and carbonic anhydrase (CA) enzymes. researchgate.net These studies help in determining the binding mechanisms and interactions within the catalytic active pockets of these enzymes. researchgate.net The insights gained from these docking analyses are pivotal for the rational design of more potent and selective inhibitors. For example, docking studies guided the design of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as discoidin domain receptor 1 (DDR1) inhibitors, revealing that a representative compound fit ideally into the DDR1 binding pocket and maintained crucial hydrogen bonds. nih.gov

Interactive Data Table: Molecular Docking Studies of this compound Derivatives

Derivative ClassTarget ProteinKey Interactions ObservedPredicted Activity
1H-Pyrazolo[3,4-d]pyrimidinesCyclin-Dependent Kinase 2 (CDK2)Hydrogen bonding, hydrophobic, pi, and van der Waals interactions. researchgate.netCDK2 Inhibition. researchgate.net
Pyrazolo[3,4-d]pyridazin-7-onesZika Virus NS2B-NS3 ProteaseStrong binding to His51, Asp75, Ser135, Ala132, and Tyr161. nih.govAntiviral (ZIKV). nih.gov
Pyrazolo[3,4-d]pyridazinesAcetylcholinesterase (AChE) & Carbonic Anhydrase (CA)Interactions within the catalytic active pocket. researchgate.netAChE and CA Inhibition. researchgate.net
4-Amino-1H-pyrazolo[3,4-d]pyrimidinesDiscoidin Domain Receptor 1 (DDR1)Crucial hydrogen bonds within the binding pocket. nih.govDDR1 Inhibition. nih.gov
1H-Pyrazolo[3,4-d]pyrimidinesEpidermal Growth Factor Receptor (EGFR)Hydrogen bond with Met793; hydrophobic interactions with Leu718 and Gly796. rsc.orgAnticancer. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometry, electronic properties, and reactivity of molecules.

DFT calculations have been instrumental in understanding the fundamental properties of this compound and its analogues. For instance, a study on 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine utilized DFT with the 6-31G** basis set to calculate its electronic structure, dipole moment, and frontier molecular orbital energies (HOMO-LUMO). researchgate.net The molecular electrostatic potential (MEP) surface was also investigated to understand chemical reactivity. researchgate.net

In another study, DFT calculations were performed on pyrazolo[3,4-d]pyrimidine derivatives using the HF/6−311+G** and B3LYP/6−311+G** levels of theory. jchemrev.com These calculations provided insights into charge transfer within the molecules through HOMO and LUMO energy analysis, and also determined parameters like total energies, bond lengths, bond angles, and dipole moments. jchemrev.com

Furthermore, DFT has been used to elucidate reaction mechanisms. For the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines, two plausible mechanistic routes were investigated using DFT calculations, which helped in determining the more likely reaction pathway. researchgate.net DFT has also been used to study the corrosion inhibition properties of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione, where quantum chemical calculations indicated a high feasibility of molecular adsorption on a mild steel surface. jmaterenvironsci.com

Interactive Data Table: DFT Calculation Applications for this compound Derivatives

Studied DerivativeDFT Method/Basis SetProperties InvestigatedKey Findings
3-Phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine6-31G Electronic structure, dipole moment, HOMO-LUMO energies, MEP. researchgate.netProvided insights into chemical reactivity. researchgate.net
Pyrazolo[3,4-d]pyrimidine derivativesHF/6−311+G, B3LYP/6−311+G**Total energies, bond parameters, HOMO-LUMO, dipole moment, MEP. jchemrev.comElucidated charge transfer and structural parameters. jchemrev.com
Pyrazolo[3,4-d]pyrimidine-4-aminesDFTReaction mechanisms. researchgate.netDetermined the more probable synthetic pathway. researchgate.net
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thioneB3LYP/6-311++G(d,p)Corrosion inhibition mechanism. jmaterenvironsci.comIndicated high feasibility of molecular adsorption. jmaterenvironsci.com
4-(3,4-Dimethoxyphenyl)−3-(4-methoxyphenyl)−1-phenyl‐1H‐pyrazolo[3,4‐b]pyridineB3LYP/6-31++G(d,p)Molecular attributes and structure optimization. wiley.comSupported understanding of its anticancer activity. wiley.com

Pharmacophore Modeling and Virtual Screening Applications for Novel this compound Leads

Pharmacophore modeling is a crucial component of drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This model can then be used in virtual screening to search large compound databases for novel molecules with the desired activity.

This approach has been successfully applied to discover new leads based on the this compound scaffold. For example, in the search for ZIKV inhibitors, a pharmacophore model was constructed based on the binding mode of a highly active pyrazolo[3,4-d]pyridazine-7-one compound. nih.govacs.org This model, featuring hydrophobic and aromatic regions, was used to screen the ZINC and ChemDiv databases, identifying several new potential inhibitors of the ZIKV NS2B-NS3 protease. acs.org

Similarly, pharmacophore models have been used in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidine core. rsc.orgnih.gov By understanding the key pharmacophoric features required for EGFR inhibition, researchers have been able to design and synthesize novel derivatives with potent anticancer activity. rsc.orgnih.govtandfonline.com The use of a pharmacophore model for designing EGFR tyrosine kinase inhibitors led to the development of 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. rsc.org

Virtual screening, often in conjunction with pharmacophore modeling, has led to the identification of novel hits. For instance, a novel Fibroblast Growth Factor Receptor (FGFR) inhibitor hit was identified through virtual screening based on a target-specific scoring function. acs.org This initial hit, a pyrazolo[3,4-d]pyridazinone compound, was then optimized to yield a potent and selective covalent inhibitor. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding dynamics of molecules over time. This technique is invaluable for understanding the stability of ligand-receptor complexes and the energetic contributions to binding.

MD simulations have been employed to study the stability of this compound derivatives in complex with their target proteins. For example, a 100 ns MD simulation was used to study the stability and binding strength of a promising 1H-pyrazolo[3,4-d]pyrimidine derivative with EGFR. nih.govtandfonline.com The analysis of the trajectory, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent-accessible surface area (SASA), confirmed the stable binding of the compound. nih.gov

In the context of ZIKV inhibitors, MD simulations were used to evaluate the stability of the complex between a pyrazolo[3,4-d]pyridazine-7-one derivative and the NS2B-NS3 protease. nih.govacs.org The results indicated that the ligand-receptor complex remained stable throughout the simulation. acs.org Similarly, MD simulations were carried out on pan-RAF inhibitors based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold in complex with BRAFV600E to evaluate the stability of the system in an aqueous solution. mdpi.com

These simulations provide crucial information that complements experimental findings and aids in the rational design of more effective therapeutic agents.

Interactive Data Table: Molecular Dynamics Simulation Studies of this compound Derivatives

Derivative/ComplexSimulation LengthKey AnalysesFindings
1H-Pyrazolo[3,4-d]pyrimidine-EGFR complex100 nsRMSD, RMSF, SASA, Hydrogen Bonds. nih.govConfirmed stable binding and strength of the complex. nih.govtandfonline.com
Pyrazolo[3,4-d]pyridazine-7-one-ZIKV Protease complex50 nsRMSD. acs.orgIndicated stability of the ligand-receptor complex. acs.org
1H-Pyrazolo[3,4-d]pyrimidine-BRAFV600E complex50 nsRMSD. mdpi.comEvaluated the stability of the system in aqueous solution. mdpi.com

Advanced Research Perspectives and Future Directions for 1h Pyrazolo 3,4 D Pyridazine Chemistry

Development of Novel and Green Synthetic Methodologies for Enhanced Diversity

The development of novel, efficient, and environmentally friendly synthetic methods for constructing the 1H-pyrazolo[3,4-d]pyridazine scaffold and its derivatives is a critical area of ongoing research. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and multi-step procedures, which can be costly and generate significant chemical waste. researchgate.net Consequently, the focus has shifted towards green chemistry principles to create more sustainable and diverse synthetic pathways.

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic systems like pyrazolo[3,4-d]pyridazines. beilstein-journals.orgnih.gov These reactions offer several advantages, including procedural simplicity, high atom economy, and the ability to generate structural diversity in a single step. For instance, a one-pot, three-component reaction of arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine (B178648) hydrate (B1144303) has been developed for the regioselective synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives. researchgate.net Similarly, novel pyrazolo[3,4-d]pyrimidines have been synthesized in high yields through the reaction of 1,3-dimethyl-6-hydrazinouracils with α,β-unsaturated compounds or α-ketoalkynes under mild conditions. beilstein-journals.orgnih.gov

The use of heterogeneous catalysts is another significant advancement in the green synthesis of pyrazolopyridazine derivatives. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) has demonstrated excellent catalytic performance in the synthesis of pyrazolopyridine derivatives at room temperature, with short reaction times and high yields. rsc.orgrsc.org The magnetic nature of the catalyst allows for its simple recovery using an external magnet. rsc.org Other eco-friendly catalysts, such as acacia gum-grafted-polyamidoxime@copper ferrite (B1171679) nanocatalysts, have also been successfully employed. oiccpress.com

Energy-efficient techniques like microwave and ultrasound irradiation are increasingly being utilized to accelerate reaction rates and improve yields. researchgate.netresearchgate.net Microwave-assisted synthesis has been successfully applied to produce novel pyrazole (B372694) and pyrazolo[3,4-d]pyridazine derivatives, often with significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.govuminho.pt Ultrasound-assisted synthesis has also proven effective, particularly in aqueous media, offering a green and efficient alternative for the preparation of pyrazolo[3,4-b]pyridine derivatives. jocpr.comrsc.orgeurjchem.com The use of water as a solvent, wherever possible, further enhances the green credentials of these synthetic protocols. d-nb.info

Table 1: Comparison of Conventional and Green Synthetic Methods for Pyrazolo[3,4-d]pyridazine Derivatives

FeatureConventional MethodsGreen Synthetic Methods
Reaction Conditions Often harsh (high temperature, pressure)Mild (room temperature, ambient pressure)
Solvents Often hazardous organic solventsWater, green solvents, or solvent-free conditions
Catalysts Often homogeneous, difficult to recoverHeterogeneous, reusable nanocatalysts
Energy Source Conventional heatingMicrowave, ultrasound irradiation
Efficiency Often multi-step, lower yieldsOne-pot reactions, higher yields
Waste Generation SignificantMinimized

Exploration of New Biological Targets and Therapeutic Applications for this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines, allowing its derivatives to interact with a wide range of biological targets. nih.gov While their efficacy as kinase inhibitors is well-established, current research is focused on exploring novel biological targets and expanding their therapeutic applications beyond oncology.

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyridazine derivatives as antimicrobial agents. researchgate.netnih.gov For instance, novel pyrazolo[3,4-d]pyridazines incorporating a diaryl sulfone moiety have shown promising antibacterial and antifungal activities. researchgate.net The antimicrobial potential of these compounds is a significant area of investigation, especially with the rising threat of antibiotic resistance.

Furthermore, there is growing interest in the development of pyrazolo[3,4-d]pyridazine derivatives for the treatment of inflammatory diseases. Their ability to modulate key signaling pathways involved in inflammation suggests their potential as anti-inflammatory agents. Research in this area is focused on designing and synthesizing new derivatives with improved potency and selectivity for inflammatory targets.

The versatility of the pyrazolo[3,4-d]pyridazine core also allows for its application in the development of antiviral therapies. The structural similarity to purines makes these compounds potential inhibitors of viral enzymes that are crucial for replication. nih.gov

The exploration of these new therapeutic avenues is supported by the continuous development of synthetic methodologies that allow for the creation of diverse chemical libraries. This diversity is crucial for screening against a wide array of biological targets and identifying new lead compounds for various diseases.

Table 2: Emerging Biological Targets and Therapeutic Applications of this compound Derivatives

Biological Target ClassSpecific ExamplesPotential Therapeutic Application
Bacterial Enzymes Dihydropteroate synthase, DNA gyraseAntibacterial therapy
Fungal Enzymes Ergosterol biosynthesis enzymesAntifungal therapy
Viral Enzymes Reverse transcriptase, proteasesAntiviral therapy
Inflammatory Mediators Cyclooxygenases (COX), cytokinesAnti-inflammatory drugs
Neurotransmitter Receptors Adenosine (B11128) receptors, GABA receptorsNeurological disorders

Addressing Challenges in Drug Discovery Research: Strategies for Optimization of this compound Derivatives

Despite the therapeutic potential of this compound derivatives, several challenges remain in their development as successful drug candidates. These challenges primarily revolve around optimizing their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as minimizing off-target effects and toxicity.

A key strategy to address these challenges is the application of structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By systematically modifying the substituents on the pyrazolo[3,4-d]pyridazine core, researchers can identify key structural features that govern biological activity and physicochemical properties. This allows for the rational design of new derivatives with improved potency, selectivity, and drug-like properties.

Computational modeling and molecular docking studies are invaluable tools in this optimization process. These methods can predict the binding modes of pyrazolo[3,4-d]pyridazine derivatives to their biological targets, providing insights into the molecular basis of their activity. This information can then be used to guide the synthesis of new analogs with enhanced binding affinity and selectivity.

Another important aspect is the development of prodrug strategies. By temporarily modifying the structure of a potent but poorly bioavailable pyrazolo[3,4-d]pyridazine derivative, its absorption and distribution can be improved. Once in the body, the prodrug is converted to the active compound, delivering it to the target site more effectively.

Furthermore, the formulation of pyrazolo[3,4-d]pyridazine derivatives into advanced drug delivery systems, such as nanoparticles or liposomes, can help to improve their solubility, stability, and targeted delivery, thereby enhancing their therapeutic efficacy and reducing side effects.

Table 3: Strategies for Overcoming Challenges in the Development of this compound-Based Drugs

ChallengeStrategyDesired Outcome
Poor Solubility Salt formation, prodrug design, formulation with solubilizing agentsEnhanced bioavailability
Low Bioavailability Prodrug strategies, use of permeation enhancersImproved absorption and systemic exposure
Off-Target Effects SAR studies, computational modeling for selectivity profilingIncreased therapeutic index
Metabolic Instability Identification and blocking of metabolic "hotspots"Prolonged half-life
Toxicity Early in vitro and in vivo toxicity screeningSafer drug candidates

Integration of Artificial Intelligence and Machine Learning Approaches in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of this compound-based therapeutics. These advanced computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize their development process.

One of the key applications of AI in this field is in de novo drug design. Generative models can be trained on existing libraries of pyrazolo[3,4-d]pyridazine derivatives to design new molecules with desired properties, such as high potency against a specific target and favorable ADME profiles. This approach can significantly accelerate the identification of promising lead compounds.

AI and ML algorithms can also be used to build predictive models for various biological activities and physicochemical properties. By training these models on experimental data, it is possible to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. This can save considerable time and resources in the drug discovery pipeline.

The analysis of high-content screening data is another area where AI can make a significant impact. By identifying subtle patterns in complex biological data, AI algorithms can help to elucidate the mechanism of action of pyrazolo[3,4-d]pyridazine derivatives and identify potential biomarkers for patient stratification.

Table 4: Applications of AI and Machine Learning in this compound Drug Discovery

Application AreaAI/ML TechniquePotential Impact
Hit Identification Virtual screening, predictive modelingRapid identification of potential drug candidates
Lead Optimization Generative models, QSAR/QSPR modelingDesign of molecules with improved properties
ADME/Toxicity Prediction Predictive modelingEarly identification and mitigation of liabilities
Synthetic Route Planning Retrosynthesis algorithmsEfficient and cost-effective synthesis
Mechanism of Action Studies Analysis of high-content screening dataDeeper understanding of drug action

Q & A

Q. What are the common synthetic routes for 1H-Pyrazolo[3,4-d]pyridazine derivatives, and how can their regioselectivity be controlled?

The synthesis of pyrazolo-pyridazine derivatives often involves cyclocondensation reactions. For example, condensation of aminopyrazoles with 1,3-difunctional reagents (e.g., benzenediazonium chloride) yields pyrazolo[3,4-d]pyridazine derivatives. Regioselectivity can be influenced by reaction conditions (temperature, solvent polarity) and substituent effects on the starting materials. For instance, electron-withdrawing groups on the pyrazole ring may direct coupling to specific positions . Detailed protocols for optimizing yields and selectivity are available in synthetic chemistry literature, with supporting NMR data to confirm regiochemical outcomes .

Q. How do spectral techniques (e.g., NMR, IR) resolve structural ambiguities in pyrazolo-pyridazine derivatives?

1H and 13C NMR are critical for distinguishing tautomeric forms and confirming substitution patterns. For example, pyrazolo[3,4-d]pyridazines may exhibit tautomeric equilibria between pyrazole and pyridazine rings, detectable via split peaks or dynamic averaging in NMR spectra. IR spectroscopy helps identify functional groups (e.g., carbonyls in pyridazinone derivatives). Advanced 2D NMR techniques (COSY, HSQC) are recommended for complex cases, as demonstrated in the characterization of phosphoramidate derivatives .

Q. What biological activities are associated with pyrazolo-pyridazine scaffolds, and how are preliminary assays designed?

These scaffolds show promise as kinase inhibitors (e.g., FGFR inhibitors) and phosphodiesterase (PDE-5) inhibitors. Initial activity screening typically involves in vitro enzymatic assays (e.g., IC50 determination against target kinases) and cell-based viability assays. For example, pyrazolo[3,4-d]pyridazinones were evaluated for PDE-5 inhibition using fluorometric assays, with structural analogs tested to establish SAR .

Advanced Research Questions

Q. How can synthetic yields of pyrazolo-pyridazine derivatives be improved while minimizing side products?

Key strategies include:

  • Catalyst optimization : Use of palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions to install bromo or boronate substituents .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in cyclization steps .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heteroannulation reactions .
    Process optimization should be validated by HPLC purity analysis and mass spectrometry .

Q. How do tautomeric equilibria impact the biological activity and spectroscopic analysis of pyrazolo-pyridazines?

Tautomerism in pyrazolo-pyridazines (e.g., between 1H and 2H forms) alters electronic properties and binding affinity to targets like kinases. For example, 1H-pyrazolo[3,4-d]pyridazin-4-amine tautomers exhibit distinct NMR chemical shifts (δ 7.5–8.5 ppm for pyrazole protons) and may require low-temperature NMR to "freeze" equilibria for accurate assignment . Computational modeling (DFT) can predict dominant tautomers and guide SAR studies .

Q. What strategies are effective in overcoming poor pharmacokinetic properties of pyrazolo-pyridazine-based drug candidates?

  • Prodrug approaches : Phosphoramidate derivatives improve oral bioavailability by masking polar groups .
  • Structural hybridization : Fusion with thieno or triazolo rings enhances metabolic stability, as seen in M4 PAM development .
  • LogP optimization : Introducing lipophilic substituents (e.g., trifluoromethyl groups) balances solubility and membrane permeability . Pharmacokinetic studies should include microsomal stability assays and in vivo PK profiling in rodent models .

Q. How can computational methods aid in designing selective pyrazolo-pyridazine inhibitors?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions with target active sites, such as hydrogen bonding with FGFR1 kinase's hinge region .
  • MD simulations : Assess binding mode stability over time, particularly for irreversible inhibitors forming covalent bonds with cysteine residues .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory potency to prioritize synthetic targets .

Q. What are the toxicity profiles of pyrazolo-pyridazine derivatives, and how are they mitigated?

Acute toxicity data (e.g., LD50 values) for analogs like 4-aminopyrazolo[3,4-d]pyrimidine indicate moderate toxicity (rat oral LD50: 141 mg/kg). Mitigation strategies include:

  • Structural detoxification : Replacing bromine with less reactive substituents (e.g., methyl groups) .
  • Metabolic profiling : Identification of reactive metabolites via LC-MS/MS in hepatocyte incubations .
  • In silico toxicity prediction : Tools like Derek Nexus flag potential mutagenic or hepatotoxic motifs early in design .

Methodological Resources

  • Spectral Data : NIST Chemistry WebBook provides reference IR and mass spectra for pyrazolo-pyridazine derivatives .
  • Toxicity Assays : Standard protocols for Ames tests and acute toxicity studies are detailed in OECD Guidelines .
  • Synthetic Protocols : Peer-reviewed procedures for regioselective condensations and microwave-assisted reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.